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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B2816535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).

However, understanding its off-target effects is crucial for its development as a therapeutic

agent. This guide provides a comprehensive comparison of the cross-reactivity of (Rac)-
BRD0705 with Cyclin-Dependent Kinase (CDK) family members, supported by experimental

data.

Executive Summary
(Rac)-BRD0705 is a highly selective inhibitor for GSK3α with an IC50 of 66 nM and also

inhibits GSK3β with an IC50 of 515 nM.[1][2] While demonstrating broad selectivity across the

kinome, (Rac)-BRD0705 exhibits measurable inhibitory activity against a subset of the CDK

family. Specifically, CDK2, CDK3, and CDK5 are the most potently inhibited non-GSK3 kinases,

albeit at significantly higher concentrations than for GSK3α.[2][3] This cross-reactivity profile is

important for interpreting cellular and in vivo studies and for anticipating potential side effects in

clinical applications.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of (Rac)-BRD0705 against GSK3 and CDK family kinases has been

quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50)

values are summarized in the table below.
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Kinase IC50 (µM)
Selectivity vs. GSK3α
(fold)

GSK3α 0.066 1

GSK3β 0.515 ~8

CDK2 6.87 ~104

CDK3 9.74 ~148

CDK5 9.20 ~139

Data sourced from a kinase panel of 311 human kinases.[2]

Experimental Protocols
The following is a representative protocol for a mobility shift kinase assay, a common method

for kinase profiling and determining IC50 values. This protocol is based on the methodologies

employed by commercial kinase profiling services such as Carna Biosciences.

Objective: To determine the in vitro inhibitory activity of (Rac)-BRD0705 against a panel of

protein kinases, including CDK family members.

Materials:

Recombinant human kinases (e.g., CDK2/cyclin A, CDK3/cyclin E, CDK5/p25)

Fluorescently labeled peptide substrate specific for each kinase

(Rac)-BRD0705 stock solution (in DMSO)

Adenosine triphosphate (ATP)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Microfluidic capillary electrophoresis system (e.g., LabChip®, Caliper Life Sciences)

384-well microplates
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Procedure:

Compound Preparation: A serial dilution of (Rac)-BRD0705 is prepared in DMSO. These

dilutions are then further diluted in the kinase reaction buffer to the desired final

concentrations. A DMSO-only control is included.

Kinase Reaction Setup: In a 384-well plate, the kinase, the fluorescently labeled peptide

substrate, and the diluted (Rac)-BRD0705 or DMSO control are combined.

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final

ATP concentration is typically set at or near the Km value for each specific kinase to ensure

accurate IC50 determination under competitive inhibition conditions.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

predetermined time, ensuring the reaction remains within the linear range.

Reaction Termination: The reaction is stopped by the addition of a stop solution, which

typically contains a high concentration of EDTA to chelate Mg²⁺ ions, essential for kinase

activity.

Analysis: The reaction mixture is analyzed using a microfluidic capillary electrophoresis

system. The system separates the unphosphorylated fluorescent substrate from the

phosphorylated product based on differences in their electrophoretic mobility.

Data Quantification: The amount of phosphorylated product is quantified by measuring the

fluorescence intensity of the corresponding peak. The percent inhibition for each

concentration of (Rac)-BRD0705 is calculated relative to the DMSO control.

IC50 Determination: The IC50 value is determined by plotting the percent inhibition against

the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways of CDK2, CDK3, and CDK5,

as well as a typical experimental workflow for assessing kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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